![molecular formula C14H22N2O4S B2600111 N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-55-6](/img/structure/B2600111.png)
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide, also known as BSEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BSEB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BSEB has been found to have a unique mechanism of action that sets it apart from other sulfonamides.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, which can lead to various diseases, including cancer and cardiovascular diseases. Research has shown that benzamide derivatives can exhibit significant antioxidant activity, making them valuable in developing treatments that mitigate oxidative stress .
Antibacterial Applications
This compound has demonstrated antibacterial properties, making it a candidate for developing new antibacterial agents. Benzamide derivatives have been tested against various gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth. This application is particularly important in the context of rising antibiotic resistance .
Antifungal Properties
In addition to antibacterial activity, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has potential antifungal applications. Benzamide compounds have been found effective against several fungal strains, which could lead to new antifungal treatments. This is crucial for addressing fungal infections that are resistant to current antifungal medications .
Anti-inflammatory Effects
Research has indicated that benzamide derivatives can have anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. By reducing inflammation, these compounds can help manage and treat these conditions .
Cancer Treatment
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide has been explored for its potential in cancer treatment. Benzamide derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their use in developing new anticancer drugs. These compounds can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy .
Diabetes Management
This compound has been studied for its role in managing diabetes, particularly type-2 diabetes. Benzamide derivatives can act as allosteric activators of human glucokinase, an enzyme that plays a crucial role in glucose metabolism. By enhancing glucokinase activity, these compounds can help regulate blood sugar levels, offering a potential treatment for diabetes .
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of benzamide derivatives, including N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide. These compounds may protect neurons from damage and degeneration, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Industrial Applications
Beyond medical applications, N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide can be used in various industrial sectors. Benzamide derivatives are utilized in the production of plastics, rubber, and paper, as well as in agriculture. Their chemical properties make them valuable in these industries for improving product performance and durability .
These diverse applications highlight the significant potential of N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide in both scientific research and practical applications.
Research on Chemical Intermediates Medicinal Chemistry Research
Eigenschaften
IUPAC Name |
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCPMDSTLZMBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)
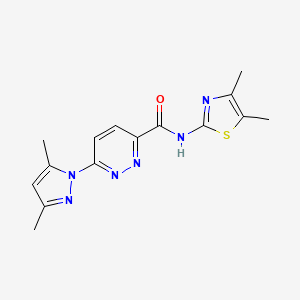
![(E)-2-cyano-N-(4-methylphenyl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2600032.png)


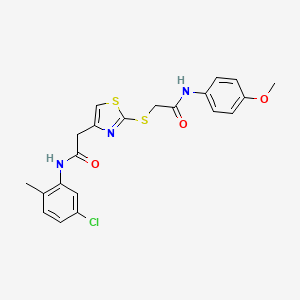


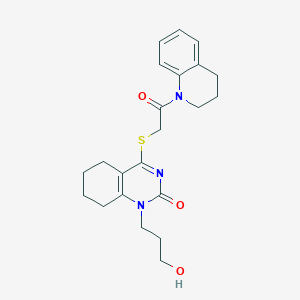
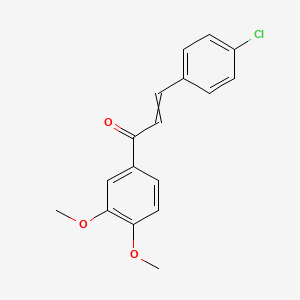
![4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride](/img/structure/B2600047.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2600048.png)
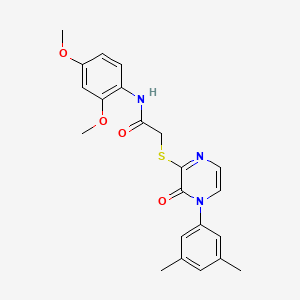
![(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2600050.png)